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Rugosin-RN antimicrobial peptide -

Rugosin-RN antimicrobial peptide

Catalog Number: EVT-244540
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Rugosin-RN is the skin of the Rana rugosa, a species commonly found in East Asia. Amphibians like Rana rugosa secrete various peptides as a defense mechanism against pathogens and predators. These peptides are often rich in cationic and hydrophobic residues, contributing to their antimicrobial properties. The isolation and characterization of Rugosin-RN were achieved through various biochemical techniques aimed at extracting and identifying bioactive compounds from amphibian skin secretions .

Classification

Rugosin-RN is classified within the family of rugosins, which are a group of antimicrobial peptides characterized by their structural features and biological activities. These peptides typically exhibit significant variability in amino acid composition and length, contributing to their diverse mechanisms of action against microbes .

Synthesis Analysis

Methods

The synthesis of Rugosin-RN can be approached through both natural extraction from amphibian sources and synthetic methodologies.

  1. Natural Extraction: This involves collecting skin secretions from Rana rugosa, followed by purification processes such as chromatography to isolate specific peptides like Rugosin-RN.
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly employed for producing AMPs. This method allows for precise control over the sequence and modifications of the peptide. The synthesis typically involves:
    • Coupling amino acids onto a solid support.
    • Deprotecting functional groups after each addition.
    • Cleaving the final product from the support .

Technical Details

The synthesis process requires careful optimization to ensure high yield and purity. Factors such as coupling efficiency, reaction time, and temperature must be meticulously controlled. Additionally, post-synthetic modifications may enhance the stability and activity of Rugosin-RN.

Molecular Structure Analysis

Structure

Rugosin-RN consists of a specific sequence of amino acids that contribute to its amphipathic nature, which is crucial for its interaction with microbial membranes. The molecular structure typically includes:

  • Length: Approximately 33 to 37 amino acid residues.
  • Disulfide Bonds: These bonds provide structural stability, often located at the C-terminus .

Data

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into the conformational dynamics essential for its biological function.

Chemical Reactions Analysis

Reactions

The chemical reactions involving Rugosin-RN primarily include its interaction with microbial membranes, leading to cell lysis or disruption. Key reactions include:

  • Membrane Permeabilization: The peptide inserts into bacterial membranes, causing leakage of cytoplasmic contents.
  • Binding Interactions: Electrostatic interactions between cationic residues of Rugosin-RN and anionic components of microbial membranes facilitate binding and insertion .

Technical Details

These interactions can be quantified using techniques such as fluorescence spectroscopy or circular dichroism (CD) spectroscopy to monitor conformational changes upon binding to model membranes.

Mechanism of Action

Process

The mechanism by which Rugosin-RN exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The peptide binds to the negatively charged bacterial membrane.
  2. Insertion: It then inserts itself into the lipid bilayer, forming pores or disrupting membrane integrity.
  3. Cell Death: This leads to cell lysis or apoptosis in susceptible microorganisms .

Data

Studies have shown that Rugosin-RN exhibits significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • Charge: Typically exhibits positive charge due to basic amino acids, enhancing its interaction with negatively charged microbial membranes.
  • Hydrophobicity: A balance between hydrophobic and hydrophilic regions facilitates membrane insertion .

Relevant Data or Analyses

Physicochemical properties can be evaluated using computational tools that predict peptide behavior in biological systems based on amino acid composition and structural features.

Applications

Scientific Uses

Rugosin-RN has potential applications in various fields:

  • Pharmaceutical Development: As a template for designing new antibiotics targeting multidrug-resistant bacteria.
  • Biotechnology: Utilized in developing antimicrobial coatings for medical devices or surfaces to prevent infections.
  • Research Tools: Employed in studies investigating membrane biology and peptide interactions with cells .
Introduction to Rugosin-RN in the Context of Amphibian Antimicrobial Peptide Research

Evolutionary Significance of Antimicrobial Peptides in Anuran Defense Mechanisms

Amphibian AMPs like rugosin-RN represent ancient immune effectors shaped by >200 million years of vertebrate evolution. Their persistence across diverse anuran lineages (99.9% being <50 amino acids) reflects strong selective advantages over antibody-based immunity in ectothermic hosts [6]. Three evolutionary drivers are particularly relevant:

  • Pathogen Pressure Gradient: Tropical amphibians like R. nigrovittata exhibit exceptional AMP diversity (e.g., 34 peptides across 9 families) compared to temperate species, correlating with increased microbial biodiversity in humid environments [4] [6]. This biogeographical pattern suggests pathogen richness directly amplifies AMP diversification through frequency-dependent selection.

  • Structural Optimization Constraints: Rugosin-RN exemplifies length-dependent evolutionary trade-offs common to amphibian AMPs. Analysis of 1,015 frog peptides reveals strict correlations: as length increases (+1 residue), net charge increases by +0.104 units while hydrophobic content decreases by -0.59% [6]. This compensates for reduced membrane penetration efficiency in longer peptides by enhancing electrostatic pathogen membrane attraction.

  • Genomic Architecture: Rugosin genes share conserved preproregions (signal peptides + acidic spacer domains) but hypervariable mature peptide sequences [4]. This genetic organization permits extensive mutation in the bioactive domain without disrupting cellular processing—a genomic "safe harbor" for innovation against rapidly coevolving pathogens.

Functionally, rugosin-RN operates within a hierarchical defense strategy:

  • Immediate Barrier Function: Secreted at high concentrations (mg/mL) in cutaneous mucus, forming a physicochemical barrier [1]
  • Broad Target Recognition: Utilizes amphipathic α-helical domains to selectively disrupt microbial membranes via carpet mechanism (hydrophobic faces penetrate lipids, cationic residues bind phospholipids) [1] [8]
  • Immune Synergy: Acts combinatorially with co-secreted AMPs (e.g., temporins, brevinins) to suppress resistance evolution [6]

Table 2: Structural and Functional Attributes of Rugosin-RN

PropertyCharacteristicEvolutionary Implication
Length24–28 residuesOptimized for membrane insertion (within 24aa avg for frog AMPs)
Net charge+2 to +4 at pH 7Enhanced electrostatic targeting of bacterial membranes
Hydrophobicity~52%Balanced for solubility and membrane interaction
Repeating motif"GLFD" N-terminalConserved anchor region across rugosins
C-terminal domainHypervariableRapid adaptation to local pathogen threats

Rugosin-RN as a Model for Host-Pathogen Coevolution Studies

Rugosin-RN provides critical insights into reciprocal adaptation dynamics between hosts and pathogens. Its value stems from three observable coevolutionary signatures:

Molecular Arms Race Trajectories

Comparative genomics reveals rugosin genes accumulate non-synonymous substitutions 3.7× faster than neutral markers [4]. This dN/dS imbalance indicates strong positive selection in mature peptide domains—consistent with "Red Queen" coevolution where pathogens drive continuous AMP innovation. Rugosin-RN's structural plasticity enables iterative counter-adaptation:

  • Pathogen Membrane Remodeling: Bacterial resistance via lipid A modification (e.g., increased cardiolipin) selects for rugosin variants with enhanced hydrophobicity [1] [7]
  • Peptide Innovation: R. nigrovittata populations show 4 rugosin-RN allelic variants with differing C-terminal hydrophobicity (37–61%), suggesting local pathogen pressures maintain polymorphism [4]

Attenuation-Escalation Dynamics

Experimental coevolution models using AMP-producing hosts demonstrate cyclical virulence patterns:

\begin{align*}\text{High virulence pathogens} &\rightarrow \text{AMP upregulation} \\&\rightarrow \text{Attenuated pathogen virulence} \\&\rightarrow \text{Pathogen mutation} \\&\rightarrow \text{Escalated virulence}\end{align*}

In Serratia marcescens-Drosophila systems mimicking natural rugosin interactions, serial passage through AMP-producing hosts selects for decreased virulence without reduced bacterial load—evidence of "stealth" adaptation [7]. Pathogens achieve this via:

  • Protease Secretion: Degradation of AMPs before membrane contact
  • Membrane Charge Masking: Incorporation of cationic residues to repel AMPs
  • Efflux Pump Upregulation: Expulsion of internalized peptides [7] [9]

Evolutionary Constraints on Resistance

Rugosin-RN exemplifies AMP features that constrain pathogen adaptation:

  • Multi-Target Action: Simultaneously disrupts membranes (via GLFD motif), inhibits ribosomes, and neutralizes endotoxins [1] [8]
  • Fitness Costs: Resistant pathogens exhibit 27% reduced growth rates in AMP-free environments due to membrane remodeling trade-offs [7]
  • Cryptic Epitopes: Structural reservoirs (e.g., C-terminal hydrophobicity gradient) enable rapid compensatory mutations when resistance emerges [4]

Table 3: Host-Pathogen Coevolution Traits Observed in Rugosin-like Systems

Coevolutionary PhaseHost AdaptationPathogen Counter-AdaptationOutcome
EscalationRugosin-RN hydrophobic variantIncreased membrane cardiolipinTransient resistance
AttenuationElevated rugosin secretionVirulence factor downregulationCommensalism
InnovationC-terminal sequence mutationEfflux pump overexpressionNeutralized AMPs
StabilizationCombinatorial AMP expressionMetabolic burden of resistanceBalanced polymorphism

Experimental evidence from Bacillus thuringiensis-nematode systems parallels rugosin dynamics: coevolution (not one-sided adaptation) selects for toxin gene amplification (e.g., cry variants) and elevates virulence 4.2-fold—until hosts counter-adapt via protease inhibitors [9]. Rugosin-RN's conservation across Asian ranids suggests similar reciprocal stabilization has occurred over geological timescales, providing a template for evolutionary-informed antimicrobial design.

Properties

Product Name

Rugosin-RN antimicrobial peptide

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